molecular formula C₂₈H₄₀N₄O₉ B1160984 4-Demethyl N,N',O-Tri-Boc Trimethoprim

4-Demethyl N,N',O-Tri-Boc Trimethoprim

Cat. No.: B1160984
M. Wt: 576.64
Attention: For research use only. Not for human or veterinary use.
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Description

4-Demethyl N,N',O-Tri-Boc Trimethoprim is a chemically modified analog of Trimethoprim, a well-characterized dihydrofolate reductase (DHFR) inhibitor . This compound is specifically designed for research applications and is offered For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Trimethoprim, the parent molecule, exerts its antibacterial effects by selectively and reversibly inhibiting bacterial DHFR. This enzyme is critical for the synthesis of tetrahydrofolic acid, an essential cofactor in the biosynthesis of thymidylate, purines, and several amino acids . By blocking this pathway, Trimethoprim disrupts bacterial nucleotide synthesis and cell proliferation . The structural modifications in this analog, featuring Boc-protecting groups, make it a valuable synthetic intermediate for medicinal chemists. It is primarily used in the design and synthesis of novel nonclassical antifolate compounds to explore structure-activity relationships, investigate resistance mechanisms, and develop new DHFR-targeting agents against a range of pathogens . Researchers value this intermediate for its role in creating potential solutions for the global challenge of antimicrobial resistance.

Properties

Molecular Formula

C₂₈H₄₀N₄O₉

Molecular Weight

576.64

Origin of Product

United States

Synthetic Methodologies for 4 Demethyl N,n ,o Tri Boc Trimethoprim

Convergent and Divergent Synthetic Routes to the Core Structure

The synthesis of the 4-demethylated trimethoprim (B1683648) core can be approached through both convergent and divergent strategies. wikipedia.orgsigmaaldrich.com A divergent approach would commence from a common, readily available intermediate, such as trimethoprim itself, and introduce modifications in later stages. sigmaaldrich.com Conversely, a convergent synthesis would involve the preparation of key fragments of the molecule separately, which are then combined in the final steps of the synthetic sequence. acs.org

In the context of 4-Demethyl N,N',O-Tri-Boc Trimethoprim, a divergent route starting from trimethoprim is a plausible and commonly employed strategy for its analogs. organic-chemistry.org This approach leverages the well-established synthesis of the parent drug. The key steps in a divergent synthesis would be the selective demethylation of the 4-methoxy group, followed by the protection of the resulting phenol (B47542) and the two amino groups.

A convergent strategy, on the other hand, might involve the synthesis of a protected 2,4-diaminopyrimidine (B92962) fragment and a separate 4-hydroxy-3,5-dimethoxybenzyl fragment. These two key intermediates would then be coupled, for instance, through a Suzuki or Stille coupling, or a Wittig-type reaction followed by reduction. While potentially more elegant and offering greater flexibility for analog synthesis, a convergent approach for this specific target may be more synthetically demanding than a divergent one.

Optimization of O-Demethylation Pathways in the Presence of Amine Functionalities

A critical step in the synthesis of 4-Demethyl N,N',O-Tri-Boc Trimethoprim from trimethoprim is the selective O-demethylation of the 4-methoxy group of the trimethoxybenzyl ring. This transformation must be achieved without affecting the 3- and 5-methoxy groups and while managing the presence of the two basic amino groups on the pyrimidine (B1678525) ring.

Several reagents are known for the cleavage of aryl methyl ethers, including strong protic acids like HBr and Lewis acids such as BBr₃ and AlCl₃. acs.org However, the presence of the basic diaminopyrimidine ring can lead to side reactions, including salt formation and potential degradation under harsh acidic conditions. Therefore, optimization of the reaction conditions is crucial.

Studies on the demethylation of the 4-methoxy group in trimethoprim have shown that this position is susceptible to cleavage, leading to the formation of 4-hydroxy trimethoprim. organic-chemistry.org The choice of demethylating agent and reaction conditions can influence the selectivity and yield of this transformation. For instance, the use of a milder Lewis acid or a thiol-based demethylation system could offer better chemoselectivity.

Table 1: Comparison of Reagents for O-Demethylation of Aryl Methyl Ethers

ReagentTypical ConditionsAdvantagesDisadvantages
HBrReflux in acetic acid or aqueous solutionInexpensive, effective for multiple demethylationsHarsh conditions, potential for side reactions with acid-sensitive groups
BBr₃CH₂Cl₂ at low temperatureHighly effective, often high yieldingMoisture sensitive, can be unselective with multiple methoxy (B1213986) groups
AlCl₃Inert solvent, often with a scavenger (e.g., ethanethiol)Readily available, can be selectiveCan require harsh conditions, potential for Friedel-Crafts type side reactions
Thiophenols/AlkanethiolsWith a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF)Milder conditions, good for selective demethylationUnpleasant odor of thiols, can be slow

Strategic Application of Boc Protection for Nitrogen and Oxygen Sites

The introduction of three Boc groups onto the 4-demethyl trimethoprim core requires a carefully planned protection strategy. The differing nucleophilicity of the amino and hydroxyl groups, as well as potential steric hindrance, must be considered.

Selective N-Boc Protection Strategies

The two amino groups on the pyrimidine ring of trimethoprim exhibit different reactivity. The protection of these amines with Boc groups is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. commonorganicchemistry.com The choice of base and solvent can influence the efficiency of the protection. Common bases include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), and 4-(dimethylamino)pyridine (DMAP). researchgate.nettandfonline.com

Given the presence of two amino groups, a stepwise protection might be necessary to achieve the desired N,N'-di-Boc protected intermediate. Alternatively, using an excess of Boc₂O and a suitable catalyst can drive the reaction to completion, affording the di-protected product. The formation of the bis-protected compound, 4-Demethyl N,N'-Bis-Boc-Trimethoprim, has been reported in the literature, indicating the feasibility of this step. tandfonline.com

O-Boc Protection Techniques and Challenges

The final step in the synthesis of the target compound is the protection of the phenolic hydroxyl group with a Boc group. The O-Boc protection of phenols is also typically carried out using Boc₂O, often with a catalyst like DMAP. numberanalytics.comwikipedia.org

A key challenge in this step is the potential for steric hindrance. The phenolic hydroxyl group is situated on a substituted benzene (B151609) ring, and the presence of the two bulky N-Boc groups on the adjacent pyrimidine moiety could sterically encumber the reaction site. acsgcipr.org This may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, or the use of a more potent catalytic system.

Another consideration is the potential for side reactions. While the N-Boc groups are generally stable under the conditions used for O-Boc protection, the possibility of N,O-acyl migration or other rearrangements should not be discounted, especially under prolonged heating. sigmaaldrich.com

Table 2: Typical Conditions for Boc Protection

Functional GroupReagentCatalyst/BaseSolventTypical Temperature
Primary/Secondary AmineBoc₂OTEA, DIPEA, or DMAPCH₂Cl₂, THF, ACNRoom Temperature to Reflux
Phenolic HydroxylBoc₂ODMAP, N-methylimidazoleCH₂Cl₂, THF, ACNRoom Temperature to Reflux

Investigation of Reaction Kinetics and Thermodynamics in Key Synthetic Steps

A thorough understanding of the reaction kinetics and thermodynamics is essential for optimizing the synthesis of 4-Demethyl N,N',O-Tri-Boc Trimethoprim. youtube.comtestbook.comsigmaaldrich.comnih.govresearchgate.net The rates of the N-Boc and O-Boc protection reactions can be influenced by factors such as substrate concentration, temperature, and the nature of the catalyst.

For the N-Boc protection, the two amino groups may exhibit different reaction rates due to their distinct electronic environments within the diaminopyrimidine ring. A kinetic study could reveal the conditions necessary for selective mono- or di-protection.

The O-Boc protection of the sterically hindered phenol is likely to be the slower step in the protection sequence. Kinetic monitoring of this reaction would be crucial to determine the optimal reaction time to maximize the yield of the desired tri-Boc product while minimizing potential side reactions or decomposition.

Thermodynamically, the formation of the protected products is generally favored. However, the reversibility of the protection reactions, especially under certain conditions, could lead to a mixture of products. Understanding the thermodynamic stability of the mono-, di-, and tri-protected species would be beneficial for devising an effective purification strategy.

Exploration of Novel Catalytic Systems for Enhanced Yield and Selectivity

To improve the efficiency and selectivity of the synthesis, the exploration of novel catalytic systems is a promising avenue. For the O-demethylation step, biocatalytic approaches using enzymes such as laccases or cytochrome P450 monooxygenases could offer milder reaction conditions and higher regioselectivity compared to traditional chemical methods. numberanalytics.com

For the Boc protection steps, a variety of catalysts beyond the standard DMAP have been reported to enhance the reaction rate and selectivity. These include other Lewis acids, organocatalysts, and even solid-supported catalysts that can simplify product purification. wikipedia.org The use of such catalysts could be particularly beneficial for the challenging O-Boc protection of the sterically hindered phenol in the final step.

Table 3: Examples of Catalysts for Boc Protection Reactions

CatalystSubstrateAdvantage
DMAPAmines, Alcohols, PhenolsHighly effective, widely used
N-MethylimidazoleAmines, AlcoholsLess reactive than DMAP, can offer better selectivity
Scandium(III) triflateAminesLewis acid catalyst, can be used in mild conditions
IodineAminesMild and efficient catalyst

Green Chemistry Principles in the Synthesis of 4-Demethyl N,N',O-Tri-Boc Trimethoprim

Solvent Selection and Minimization

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional synthetic routes for Trimethoprim, the precursor to the target molecule, have often employed polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), or aromatic hydrocarbons like toluene (B28343) and benzene. google.comgoogle.com While effective for dissolving reactants and facilitating reactions, these solvents present environmental and health concerns.

Green chemistry encourages the replacement of such hazardous solvents with safer, more sustainable alternatives. For the foundational steps of Trimethoprim synthesis, which involve condensations and cyclizations, greener options could include alcohols like ethanol (B145695) or isopropanol, which are biodegradable and have lower toxicity. google.comyoutube.com In some patented methods, refluxing in ethanol is a key step for the final cyclization with guanidine. google.com

For the subsequent Boc protection step, traditional reagents often involve solvents like dichloromethane (B109758), which is a suspected carcinogen. acsgcipr.org Greener alternatives from solvent classes such as esters (e.g., ethyl acetate) or ethers (e.g., 2-Methyltetrahydrofuran, 2-MeTHF) are increasingly preferred. acsgcipr.org These solvents are less toxic and often derived from renewable resources. Minimizing the total volume of solvent used, through process intensification or the use of catalytic methods, further aligns the synthesis with green chemistry goals.

Below is a comparative table of solvents relevant to the synthesis.

Solvent NameMolecular FormulaBoiling Point (°C)ClassificationGreen Chemistry Notes
DichloromethaneCH₂Cl₂39.6HalogenatedSuspected carcinogen, harmful to aquatic environment. acsgcipr.org
TolueneC₇H₈110.6Aromatic HydrocarbonVolatile organic compound (VOC), neurotoxin.
Dimethyl Sulfoxide (DMSO)C₂H₆OS189Polar AproticHigh boiling point makes removal difficult; can be challenging to recycle. google.com
EthanolC₂H₅OH78.37Polar Protic (Alcohol)Biodegradable, low toxicity, produced from renewable resources. google.com
Ethyl AcetateC₄H₈O₂77.1EsterLower toxicity than many traditional solvents, can be derived from bio-ethanol.
2-Methyltetrahydrofuran (2-MeTHF)C₅H₁₀O78-80EtherDerived from renewable sources (e.g., corn cobs), good replacement for THF and Dichloromethane. acsgcipr.org

Atom Economy and Process Efficiency

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comrsc.org The ideal reaction has a 100% atom economy, where all reactant atoms are found in the product, and no waste is generated. primescholars.com

The synthesis of the Trimethoprim core can proceed through various routes. chemicalbook.com One common method involves the condensation of a benzaldehyde (B42025) derivative with a propionitrile, followed by cyclization with guanidine. google.com Even with a high chemical yield, many classical reactions can have poor atom economy due to the formation of stoichiometric byproducts. rsc.org

For example, considering a key cyclization step, the atom economy can be calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

Demethylation: This step typically involves reagents that are not incorporated into the final structure, thus lowering the atom economy.

Maximizing process efficiency involves not only optimizing the atom economy of individual steps but also minimizing the total number of synthetic steps, particularly protection and deprotection sequences which are inherently inefficient. primescholars.com

Below is a theoretical atom economy calculation for a representative Trimethoprim synthesis step.

ReactantsMolecular FormulaMolecular Weight ( g/mol )Desired ProductMolecular FormulaMolecular Weight ( g/mol )% Atom Economy
Reactant A: α-(3,4,5-trimethoxybenzyl)acrylonitrile derivativeC₁₃H₁₄N₂O₃262.26Product: TrimethoprimC₁₄H₁₈N₄O₃290.32~85.8%
Reactant B: GuanidineCH₅N₃59.07
Total Reactant MW: 321.33

Chemical Transformations and Reactivity of 4 Demethyl N,n ,o Tri Boc Trimethoprim

Deprotection Strategies for Boc Groups

The removal of the Boc protecting groups from 4-Demethyl N,N',O-Tri-Boc Trimethoprim (B1683648) is a critical step in the synthetic pathway to new trimethoprim analogs. The choice of deprotection strategy depends on the desired outcome, whether it be complete removal of all Boc groups or selective deprotection to allow for sequential functionalization.

Acid-Catalyzed Deprotection Mechanisms

Acid-catalyzed cleavage is the most common method for the removal of Boc groups. researchgate.net The reaction proceeds via a mechanism initiated by protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation, which then typically forms isobutylene (B52900) and a proton. The resulting carbamic acid or carbonate ester is unstable and readily decarboxylates to yield the free amine or phenol (B47542).

Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane are highly effective for the complete deprotection of all three Boc groups on 4-Demethyl N,N',O-Tri-Boc Trimethoprim. researchgate.netnih.gov The reaction is typically rapid, often completing within 30 minutes to a few hours at room temperature.

Table 1: Representative Conditions for Acid-Catalyzed Deprotection

Reagent Solvent Temperature Time Typical Yield
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temperature 1-2 h >95%

This table presents typical conditions for the complete deprotection of multi-Boc protected compounds based on general literature.

Alternative Deprotection Methods and Their Selectivity

While strong acids are effective for complete deprotection, alternative methods offer milder conditions and the potential for selective removal of the Boc groups. The O-Boc group on the phenolic hydroxyl is generally more labile to certain reagents than the N-Boc groups on the pyrimidine (B1678525) ring.

One such mild method involves the use of oxalyl chloride in methanol. orgsyn.org This system can deprotect N-Boc groups under neutral conditions at room temperature. orgsyn.org Another approach utilizes catalytic amounts of metal salts, such as iron(III) chloride, which can selectively cleave N-Boc groups in the presence of other protecting groups. nih.gov Thermolytic deprotection at elevated temperatures offers a reagent-free method, though it may not be suitable for thermally sensitive substrates. tntech.edu

The selectivity between the N-Boc and O-Boc groups is a key consideration. Reagents like 4 M HCl in dioxane have been reported to show selectivity in deprotecting Nα-Boc groups in the presence of tert-butyl esters and ethers, although phenolic tert-butyl ethers were noted to be cleaved. nih.gov Careful selection of the reagent and reaction conditions is therefore crucial to achieve the desired level of selective deprotection.

Functionalization at the 4-Position Post-Demethylation

Once the O-Boc group at the 4-position is removed, the resulting phenolic hydroxyl group becomes a prime site for further functionalization. This allows for the introduction of a wide variety of substituents to explore structure-activity relationships of new trimethoprim analogs.

Alkylation Reactions at the Phenolic Hydroxyl Group

Alkylation of the phenolic hydroxyl group can be achieved through various methods, with the Williamson ether synthesis being a classic example. This reaction involves the deprotonation of the phenol with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.

For a molecule like N,N'-di-Boc-4-demethyltrimethoprim, the choice of base and reaction conditions is important to avoid side reactions with the N-Boc groups. Milder bases and polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often preferred.

Table 2: Representative Conditions for Alkylation of the 4-Hydroxyl Group

Alkylating Agent Base Solvent Temperature Typical Yield
Benzyl (B1604629) bromide K₂CO₃ DMF 60-80 °C 80-90%

This table presents typical conditions for the alkylation of phenols in the presence of other functional groups.

Esterification and Etherification Reactions

The phenolic hydroxyl group can also be readily converted into an ester or an ether. Esterification can be accomplished by reacting the phenol with a carboxylic acid under activating conditions, or more commonly with an acid chloride or anhydride. nih.gov The use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) allows for the direct esterification with carboxylic acids under mild conditions. orgsyn.org

Etherification reactions beyond simple alkylation can introduce more complex moieties. For instance, Mitsunobu reaction conditions (a phosphine (B1218219) and an azodicarboxylate) can be employed to form ethers from alcohols, though this reaction is sensitive to steric hindrance.

Reactions at Nitrogen Centers of the Pyrimidine Ring

The two amino groups on the pyrimidine ring of trimethoprim are key to its biological activity and present opportunities for chemical modification. nih.govnih.gov After the deprotection of the N-Boc groups, these primary amines can undergo a variety of reactions, including alkylation, acylation, and sulfonylation.

The two amino groups exhibit different reactivity due to their electronic environment within the 2,4-diaminopyrimidine (B92962) system. The exocyclic amino groups are nucleophilic and can be selectively functionalized. Studies on related 2,4-diaminopyrimidine systems have shown that it is possible to achieve regioselective reactions. nih.gov For instance, multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction have been successfully applied to trimethoprim to generate novel analogs, demonstrating the accessibility of the amino groups for complex transformations.

The relative nucleophilicity of the two amino groups can be influenced by the reaction conditions and the nature of the electrophile, potentially allowing for mono- or di-functionalization of the pyrimidine ring.

Amide Formation and Related Derivatizations

The N,N'-di-Boc protected amino groups on the pyrimidine ring of 4-Demethyl N,N',O-Tri-Boc Trimethoprim can undergo further derivatization, such as amide formation, following the deprotection of one or both Boc groups. The Boc group is generally stable to a wide range of nucleophiles and bases, allowing for selective reactions at other positions if desired. However, for direct acylation at the nitrogen, prior deprotection is necessary.

The deprotection of N-Boc groups is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). fishersci.co.ukchemistrysteps.com Once the free amine is regenerated, standard amide coupling protocols can be employed. These methods often involve the use of a carboxylic acid activated by a coupling reagent. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to minimize side reactions and improve efficiency. arkat-usa.org

Alternatively, pre-activated carboxylic acid derivatives like acid chlorides or anhydrides can be used for the acylation of the deprotected amine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid generated during the reaction.

A one-pot procedure for the transformation of N-Boc protected amines into amides has also been described, involving the in-situ generation of an isocyanate intermediate using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, which then reacts with a Grignard reagent to form the desired amide. nih.gov This method could potentially be adapted for the derivatization of a deprotected amino group on the pyrimidine scaffold.

Table 1: General Conditions for Amide Formation from N-Boc Protected Amines

StepReagents and ConditionsPurpose
Deprotection Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Removal of the Boc protecting group to yield the free amine.
Amide Coupling Carboxylic acid, EDC, HOBt in DMF or DCMFormation of the amide bond via an activated ester intermediate.
Acylation Acid chloride/anhydride, Triethylamine or DIPEA in DCMAcylation of the amine with a pre-activated carboxylic acid derivative.
One-Pot Amidation 2-Chloropyridine, Trifluoromethanesulfonyl anhydride, Grignard reagentIn-situ formation of an isocyanate followed by reaction with a Grignard reagent. nih.gov

This table presents generalized conditions and may require optimization for the specific substrate.

Quaternization Reactions and Their Research Implications

The pyrimidine ring in 4-Demethyl N,N',O-Tri-Boc Trimethoprim contains nitrogen atoms that are potential sites for quaternization. This reaction typically involves the treatment of the heterocyclic compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or an alkyl sulfate. The quaternization of nitrogen-containing heterocycles is a well-established SN2 reaction. mdpi.com

The reactivity of the pyrimidine nitrogens towards alkylation is influenced by several factors, including steric hindrance from adjacent groups and the electronic properties of the ring. In the case of 4-Demethyl N,N',O-Tri-Boc Trimethoprim, the bulky Boc groups on the amino substituents may sterically hinder the approach of the alkylating agent to the ring nitrogens. The specific nitrogen atom that undergoes quaternization would depend on its relative nucleophilicity and accessibility.

Quaternization of the pyrimidine ring can have significant implications for the biological activity of the molecule. Introducing a permanent positive charge can alter the compound's solubility, membrane permeability, and interaction with biological targets. Quaternary ammonium (B1175870) salts are known for their biological activities, and this modification could be explored to develop new derivatives with unique properties. nih.gov

Research on the quaternization of related pyridopyrimidines has shown that alkylation can occur at different nitrogen positions, leading to the formation of various quaternary salts. rsc.org The reaction conditions, such as the solvent and temperature, can influence the outcome of the quaternization reaction. researchgate.net For instance, polar aprotic solvents are often favored as they can help to stabilize the resulting ions. mdpi.com

Table 2: Factors Influencing Quaternization of Heterocyclic Amines

FactorDescription
Nucleophilicity of Nitrogen The electron density on the nitrogen atom influences its reactivity towards electrophiles.
Steric Hindrance Bulky substituents near the nitrogen atom can impede the approach of the alkylating agent.
Alkylating Agent The reactivity of the alkylating agent (e.g., RI > RBr > RCl) affects the reaction rate.
Solvent Polar aprotic solvents can facilitate the SN2 reaction by solvating the ions formed. mdpi.com
Temperature Higher temperatures can increase the reaction rate but may also lead to side reactions.

This table outlines general factors and their effects on quaternization reactions.

Investigating Ring System Reactivity and Stability under Various Conditions

The stability of the 4-Demethyl N,N',O-Tri-Boc Trimethoprim ring systems—both the diaminopyrimidine and the trimethoxybenzyl rings—is crucial for its synthetic utility. The Boc protecting groups are known to be labile under acidic conditions. fishersci.co.ukchemistrysteps.comorganic-chemistry.org The rate of cleavage can depend on the strength of the acid and the reaction temperature. nih.gov While generally stable to basic conditions and many nucleophiles, prolonged exposure to harsh conditions could potentially affect the integrity of the molecule. researchgate.net

The diaminopyrimidine ring itself is a relatively stable aromatic system. nih.govacs.orgresearchgate.net However, the substituents on the ring can influence its reactivity. The electron-donating amino groups, even when protected, can activate the ring towards certain electrophilic substitutions, although the steric bulk of the Boc groups would likely direct substitution to less hindered positions.

The trimethoxybenzyl ring is also susceptible to electrophilic aromatic substitution, with the methoxy (B1213986) groups being activating and ortho-, para-directing. However, under strongly oxidizing conditions, the benzylic position is prone to oxidation if a benzylic hydrogen is present. libretexts.orgchemistrysteps.com In the case of 4-Demethyl N,N',O-Tri-Boc Trimethoprim, the benzylic carbon is quaternary, which would make it resistant to such oxidation. masterorganicchemistry.com

The stability of the Boc groups can also be influenced by thermal conditions. Some studies have shown that thermal deprotection of N-Boc groups can be achieved in the absence of an acid catalyst, with selectivity being possible based on the electronic nature of the amine. acs.org

Exploration of Stereochemical Transformations and Control

The benzylic carbon atom linking the pyrimidine and trimethoxyphenyl rings is a key structural feature of trimethoprim and its analogues. While 4-Demethyl N,N',O-Tri-Boc Trimethoprim itself is achiral at this position, reactions that introduce a new substituent at the benzylic carbon could create a stereocenter.

Reactions at the benzylic position are often facilitated by the ability of the aromatic ring to stabilize intermediates, such as radicals or carbocations, through resonance. chemistrysteps.commasterorganicchemistry.com For example, free-radical bromination using N-bromosuccinimide (NBS) can selectively introduce a bromine atom at the benzylic position if a C-H bond is present. libretexts.org Subsequent nucleophilic substitution reactions at this newly functionalized benzylic position could proceed via SN1 or SN2 mechanisms, with potential implications for stereochemical control.

In related systems, the stereochemistry at the benzylic carbon has been shown to be a critical determinant of biological activity. nih.gov Therefore, the development of stereoselective methods for the functionalization of the benzylic position in trimethoprim analogues is an area of significant research interest. The ability to control the stereochemistry at this position would allow for the synthesis of enantiomerically pure compounds, which could exhibit different pharmacological profiles.

Role of 4 Demethyl N,n ,o Tri Boc Trimethoprim As a Synthetic Intermediate

Precursor in the Synthesis of Novel Trimethoprim (B1683648) Analogues for Research Purposes

The primary application of 4-Demethyl N,N',O-Tri-Boc Trimethoprim lies in its role as a precursor for novel trimethoprim analogues. The Boc (tert-butyloxycarbonyl) protecting groups on the two amino functions of the diaminopyrimidine ring and the 4-hydroxyl group of the benzyl (B1604629) ring effectively mask their nucleophilicity. This protection strategy is crucial for preventing unwanted side reactions during subsequent synthetic transformations, thereby allowing for controlled modifications at specific positions of the trimethoprim scaffold.

The synthesis of trimethoprim analogues with modified aryl moieties has been a significant area of research aimed at enhancing binding affinity to DHFR and improving activity against resistant strains. The 4-hydroxy group of 4-demethyl-trimethoprim is a particularly attractive site for modification. However, its direct derivatization in the presence of the two highly nucleophilic amino groups is challenging.

The O-Boc protection in 4-Demethyl N,N',O-Tri-Boc Trimethoprim allows for synthetic manipulations on other parts of the aryl ring, should they be present, without interference from the hydroxyl group. More importantly, after selective deprotection of the O-Boc group, the liberated hydroxyl function can serve as a handle for introducing a wide array of substituents. For instance, etherification or esterification at this position can lead to the generation of extensive libraries of new analogues. Research has shown that the introduction of benzyloxy and phenyl ethanone groups at the 4-position of the dimethoxy benzyl ring can lead to a significant increase in antibacterial activity. nih.gov The use of a protected intermediate like 4-Demethyl N,N',O-Tri-Boc Trimethoprim would be instrumental in achieving such targeted modifications in a controlled manner.

Modification Strategy Rationale Potential Outcome
Etherification of the 4-hydroxyl groupTo explore new binding interactions within the DHFR active site.Enhanced binding affinity and improved activity against resistant strains.
Esterification of the 4-hydroxyl groupTo create prodrugs with altered pharmacokinetic properties.Improved oral bioavailability or targeted drug delivery.
Introduction of bulky substituentsTo probe the steric limits of the DHFR binding pocket.Increased selectivity for bacterial DHFR over human DHFR.

The 2,4-diaminopyrimidine (B92962) core is essential for the biological activity of trimethoprim, as it forms key hydrogen bonding interactions with the DHFR enzyme. While modifications to this core are generally less common due to the risk of losing activity, subtle derivatizations can be explored to fine-tune the molecule's properties. The N,N'-di-Boc protection in 4-Demethyl N,N',O-Tri-Boc Trimethoprim is critical for any synthetic strategy that aims to modify other parts of the pyrimidine (B1678525) ring, for instance, through electrophilic substitution, without affecting the crucial amino groups.

Furthermore, should a synthetic route require modification of the amino groups themselves, the differential lability of the Boc groups compared to other potential nitrogen protecting groups could be exploited in a multi-step synthesis. This allows for a modular approach to derivatization, where different functionalities can be introduced sequentially.

Building Block in the Assembly of Complex Molecular Architectures

Beyond the synthesis of simple analogues, 4-Demethyl N,N',O-Tri-Boc Trimethoprim can serve as a sophisticated building block in the assembly of more complex molecular architectures. For example, in the creation of hybrid molecules or bifunctional inhibitors, the protected trimethoprim scaffold can be linked to other pharmacophores. The stability of the tri-Boc protected intermediate ensures its integrity during the coupling reactions required to assemble these larger constructs.

An example of such a strategy would be the linkage of the trimethoprim scaffold to another antibacterial agent with a different mechanism of action, potentially leading to a dual-action drug. The protected nature of the intermediate would allow for the use of a wide range of coupling chemistries.

Application in Fragment-Based Synthesis Methodologies

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of new drug leads. In this methodology, small molecular fragments that bind to a biological target are identified and then grown or linked together to create more potent molecules. The trimethoprim scaffold, and specifically functionalized derivatives, can be considered as a valuable fragment for targeting DHFR.

4-Demethyl N,N',O-Tri-Boc Trimethoprim, with its protected reactive sites, is an ideal starting point for fragment elaboration. After deprotection of specific sites, linkers or other fragments can be attached to explore the surrounding chemical space of the DHFR binding pocket. This systematic approach allows for the rational design of new inhibitors with optimized interactions.

Fragment-Based Approach Description Role of Protected Intermediate
Fragment Growing A starting fragment is extended by adding new chemical moieties to improve binding affinity.Selective deprotection of one of the Boc groups allows for the controlled addition of new functionalities.
Fragment Linking Two or more fragments that bind to adjacent sites on the target are connected by a linker.The protected trimethoprim fragment can be linked to another identified fragment via a suitable linker after selective deprotection.

Contribution to the Elucidation of Structure-Reactivity Relationships in Diaminopyrimidine Scaffolds

The use of precisely protected intermediates like 4-Demethyl N,N',O-Tri-Boc Trimethoprim is not only beneficial for the synthesis of new potential drugs but also for fundamental research into the structure-reactivity relationships of the diaminopyrimidine scaffold. By enabling controlled and selective reactions, this intermediate allows chemists to systematically probe how modifications at different positions on the molecule affect its chemical properties and, consequently, its biological activity.

For instance, by synthesizing a series of analogues with varying substituents at the 4-position of the benzyl ring, researchers can gain a deeper understanding of the electronic and steric requirements for optimal DHFR inhibition. This knowledge is invaluable for the rational design of future generations of diaminopyrimidine-based inhibitors.

Advanced Spectroscopic and Analytical Research on 4 Demethyl N,n ,o Tri Boc Trimethoprim

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation Beyond Basic Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound such as 4-Demethyl N,N',O-Tri-Boc Trimethoprim (B1683648), which possesses multiple stereocenters and complex proton and carbon environments, advanced NMR techniques are indispensable for a comprehensive understanding of its three-dimensional structure and conformation in solution.

Two-dimensional (2D) NMR experiments provide crucial connectivity information that is not available from one-dimensional (1D) spectra. For 4-Demethyl N,N',O-Tri-Boc Trimethoprim, a suite of 2D NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the molecule's preferred conformation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons. For instance, the protons of the pyrimidine (B1678525) ring and the methylene bridge would show distinct cross-peaks, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for linking different spin systems, such as connecting the Boc protecting groups to their respective nitrogen or oxygen atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the spatial proximity of protons, which is essential for conformational and stereochemical analysis. For example, NOE cross-peaks between protons on the pyrimidine ring and the trimethoxybenzyl moiety would provide insights into the rotational preferences around the methylene bridge.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 4-Demethyl N,N',O-Tri-Boc Trimethoprim

Atom/Group Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Key COSY Correlations Key HMBC Correlations Key NOESY Correlations
Pyrimidine-H~7.5-8.0~150-160-Protons on methylene bridgeProtons on methylene bridge, Boc groups
Methylene bridge-H₂~3.5-4.0~30-40Pyrimidine-HPyrimidine-C, Benzyl-CPyrimidine-H, Benzyl-H
Benzyl-H~6.5-7.0~100-110-Methylene bridge-C, Methoxy-CMethoxy-H, Methylene bridge-H
Methoxy-H₃~3.8-4.0~55-60-Benzyl-CBenzyl-H
Boc-CH₃~1.4-1.6~28-30-Boc-C=OProtons on pyrimidine ring
Boc-C=O-~150-155---

While solution-state NMR provides information about the molecule's conformation in solution, solid-state NMR (ssNMR) offers insights into its structure in the crystalline state. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. ssNMR, often in combination with X-ray diffraction, can be used to identify and characterize different polymorphs of 4-Demethyl N,N',O-Tri-Boc Trimethoprim. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of the solid material, revealing details about molecular packing and intermolecular interactions in the crystal lattice.

Mass Spectrometry (MS) Techniques for Mechanistic Studies of Reaction Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight of a compound and for gaining structural information through fragmentation analysis. For a molecule like 4-Demethyl N,N',O-Tri-Boc Trimethoprim, advanced MS techniques can be used to study the mechanisms of its formation and potential degradation pathways.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and then inducing its fragmentation to produce product ions. ijcap.in The resulting fragmentation pattern provides a "fingerprint" of the molecule and can be used to elucidate its structure. For 4-Demethyl N,N',O-Tri-Boc Trimethoprim, MS/MS studies would reveal characteristic fragmentation pathways, such as the loss of the Boc groups, cleavage of the methylene bridge, and fragmentation of the pyrimidine and benzyl (B1604629) rings. Understanding these fragmentation pathways is not only important for structural confirmation but also for the development of quantitative analytical methods. Studies on trimethoprim have shown that electrospray ionisation tandem mass spectrometry can reveal uncommon fragmentations, including losses of CH4 and C2H6. nih.govresearchgate.net

Interactive Data Table: Predicted Key Fragment Ions in the Tandem Mass Spectrum of 4-Demethyl N,N',O-Tri-Boc Trimethoprim

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Structural Interpretation
[M+H]⁺[M+H - 100]⁺C₅H₈O₂Loss of a Boc group
[M+H]⁺[M+H - 200]⁺C₁₀H₁₆O₄Loss of two Boc groups
[M+H]⁺[M+H - 300]⁺C₁₅H₂₄O₆Loss of all three Boc groups
[M-3Boc+H]⁺VariesVariesFragmentation of the trimethoprim core

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly sensitive to the presence of specific functional groups and intermolecular interactions, such as hydrogen bonding.

For 4-Demethyl N,N',O-Tri-Boc Trimethoprim, IR and Raman spectroscopy can be used to:

Confirm the presence of the Boc protecting groups through their characteristic carbonyl stretching vibrations.

Investigate intermolecular hydrogen bonding in the solid state. The N-H and O-H stretching frequencies are particularly sensitive to hydrogen bonding environments.

Study conformational changes by monitoring shifts in vibrational frequencies under different conditions (e.g., temperature, solvent).

A combined experimental and theoretical approach, using computational methods like Density Functional Theory (DFT), can aid in the assignment of vibrational modes and provide a deeper understanding of the molecule's vibrational properties. researchgate.net The study of hydrogen bonding effects on the IR and Raman spectra of drug molecules has shown that these techniques are effective in observing such interactions. researchgate.net

Interactive Data Table: Expected Characteristic Vibrational Frequencies for 4-Demethyl N,N',O-Tri-Boc Trimethoprim

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
Boc C=OStretching~1700-1750Medium
Aromatic C=CStretching~1500-1600Strong
C-O (ether)Stretching~1000-1300Medium
C-NStretching~1250-1350Medium
N-H (if present)Stretching~3300-3500Medium

Based on a comprehensive review of available scientific literature, there is a notable absence of specific research pertaining to the advanced spectroscopic and analytical characterization of 4-Demethyl N,N',O-Tri-Boc Trimethoprim. While extensive research exists for the parent compound, Trimethoprim, and its various other derivatives, specific data for the 4-Demethyl N,N',O-Tri-Boc variant is not present in the public domain. This includes a lack of published studies on its crystallographic structure, detailed chromatographic methods for its analysis, and any development of chiral separation techniques.

Therefore, it is not possible to provide a detailed, data-driven article on the specific topics requested for 4-Demethyl N,N',O-Tri-Boc Trimethoprim. The significant structural modifications from the parent Trimethoprim molecule, namely the demethylation at the 4-position and the introduction of three bulky tert-butyloxycarbonyl (Boc) protecting groups, would result in substantially different physicochemical and analytical properties. Extrapolation from the data of Trimethoprim would be scientifically unsound and would not provide an accurate representation of the behavior of the title compound.

In the interest of scientific accuracy and adherence to the user's strict requirement for factual, research-based content, this article cannot be generated as requested due to the lack of primary scientific literature on 4-Demethyl N,N',O-Tri-Boc Trimethoprim. Further research and publication on this specific compound are required before a comprehensive analytical overview can be compiled.

Theoretical and Computational Studies of 4 Demethyl N,n ,o Tri Boc Trimethoprim

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Hartree-Fock (HF) and post-HF methods are used to approximate the solutions to the Schrödinger equation, providing insights into electron distribution and orbital energies. For a molecule like 4-Demethyl N,N',O-Tri-Boc Trimethoprim (B1683648), these calculations would reveal the influence of the electron-withdrawing Boc groups and the electron-donating hydroxyl group on the pyrimidine (B1678525) and benzyl (B1604629) rings, respectively.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. inovatus.es The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net

For Trimethoprim, DFT studies have shown that the HOMO is typically localized on the electron-rich trimethoxybenzyl ring, while the LUMO is situated on the diaminopyrimidine ring. researchgate.net The introduction of three large, electron-withdrawing Boc groups in 4-Demethyl N,N',O-Tri-Boc Trimethoprim would be expected to significantly lower the energy of the LUMO, making the pyrimidine ring more susceptible to nucleophilic attack. The demethylation at the 4' position to a hydroxyl group, which is then protected as a Boc-ether, would also modulate the electron density of the benzyl ring system.

Illustrative Data Table: Predicted HOMO-LUMO Energies This table illustrates the expected shifts in orbital energies for 4-Demethyl N,N',O-Tri-Boc Trimethoprim compared to the parent Trimethoprim, based on theoretical principles. Actual values would require specific DFT calculations.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Expected Reactivity
Trimethoprim (Calculated) researchgate.net-5.8-0.94.9Moderate
4-Demethyl N,N',O-Tri-Boc Trimethoprim (Predicted)LowerSignificantly LowerSmallerHigher

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it ideal for studying reaction mechanisms. nih.gov It can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For a molecule like 4-Demethyl N,N',O-Tri-Boc Trimethoprim, DFT studies would be invaluable for optimizing its synthesis. For example, calculations could model the N- and O-acylation reactions with di-tert-butyl dicarbonate (B1257347) (Boc)₂O, helping to predict the most likely sequence of protection and identify potential side reactions. Furthermore, DFT could be used to model the stability of the Boc protecting groups under various conditions, predicting the transition states for their removal to yield a final active compound. This is critical as the stability of these protecting groups is key to multi-step synthesis pathways.

Investigations into the mechanism of action of Trimethoprim often involve its inhibition of dihydrofolate reductase (DHFR). nih.gov While the Boc-protected derivative is an intermediate and not an active drug, DFT could model the steric and electronic prerequisites for potential (and likely inhibited) binding to the DHFR active site.

Conformational Analysis and Energy Landscapes using Molecular Mechanics and Dynamics Simulations

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. nih.gov 4-Demethyl N,N',O-Tri-Boc Trimethoprim is a flexible molecule with several rotatable bonds. The bulky Boc groups introduce significant steric hindrance, which will dramatically limit the available conformational space compared to the parent Trimethoprim.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore the possible conformations of a molecule and their relative energies. researchgate.net

Molecular Mechanics (MM) uses classical physics force fields to rapidly calculate the potential energy of different conformations, allowing for a broad search of the conformational space.

Molecular Dynamics (MD) simulates the movement of atoms over time, providing insight into the dynamic behavior of the molecule and its ability to transition between different low-energy conformations. dntb.gov.ua

For this compound, conformational analysis would be dominated by the steric repulsion between the three large Boc groups and between the Boc groups and the aromatic rings. An energy landscape map would likely show a few well-defined, low-energy "valleys" corresponding to stable conformations where steric clash is minimized. MD simulations could confirm the stability of these conformations in a simulated solvent environment. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry can predict various spectroscopic parameters, which is an invaluable tool for structure verification. uncw.edu

NMR (Nuclear Magnetic Resonance): DFT methods, often using the Gauge-Including Atomic Orbital (GIAO) approach, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov For 4-Demethyl N,N',O-Tri-Boc Trimethoprim, these calculations would predict distinct signals for the protons and carbons of the Boc groups (a large singlet in the ¹H NMR around 1.5 ppm and two signals in the ¹³C NMR for the quaternary and methyl carbons). The chemical shifts of the aromatic protons and carbons would also be predicted to shift significantly compared to Trimethoprim due to the altered electronic environment.

IR (Infrared): DFT calculations can predict the vibrational frequencies of a molecule. nih.gov The IR spectrum of 4-Demethyl N,N',O-Tri-Boc Trimethoprim would be expected to show very strong characteristic bands for the C=O stretching of the carbamate (B1207046) and carbonate groups (typically in the 1700-1760 cm⁻¹ range). The N-H stretching bands present in Trimethoprim (around 3300-3500 cm⁻¹) would be absent and replaced by the C-H stretches of the Boc groups.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV-Vis absorption spectra. The chromophores in this molecule are the pyrimidine and benzyl rings. The extensive modification with Boc groups would likely cause a shift (either hypsochromic or bathochromic) in the absorption maxima compared to Trimethoprim.

Illustrative Data Table: Predicted Key Spectroscopic Data This table shows the kind of data that would be generated from computational predictions for structure confirmation.

SpectroscopyFeaturePredicted Value/RegionNotes
¹H NMRBoc-group protons~1.5 ppm (singlet, 27H)Large, characteristic signal for the nine equivalent methyl groups on the three Boc protectors.
¹³C NMRCarbonyl carbons (Boc)150-160 ppmSignals from the C=O of the carbamate and carbonate functionalities.
IRC=O Stretch (Boc)1700-1760 cm⁻¹ (very strong)Dominant feature of the IR spectrum, confirming the presence of the Boc groups.
UV-Visλ_max~270-290 nmExpected absorption maximum related to the π-π* transitions of the aromatic systems.

Modeling of Intermolecular Interactions and Self-Assembly Propensities

The way molecules interact with each other governs their physical properties, such as solubility, crystal packing, and melting point. While Trimethoprim can form hydrogen bonds via its amino groups, 4-Demethyl N,N',O-Tri-Boc Trimethoprim has these hydrogen bond donors capped. researchgate.net The primary sites for hydrogen bonding are now the carbonyl oxygens of the Boc groups, which can act as hydrogen bond acceptors.

Computational models can be used to predict these interactions. The Molecular Electrostatic Potential (MEP) surface, for instance, maps the electron density onto the molecule's surface, highlighting electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions. For this compound, the MEP would show strong negative potential around the carbonyl oxygens, indicating their propensity to act as hydrogen bond acceptors.

In Silico Exploration of Novel Derivatization Pathways

Computational chemistry is increasingly used for the in silico (computer-based) design of new molecules and synthetic pathways. nih.gov For 4-Demethyl N,N',O-Tri-Boc Trimethoprim, which is itself a derivative, computational models could be used to explore further chemical modifications.

For example, once the Boc groups are removed, the newly exposed amino and hydroxyl groups become handles for further derivatization. Computational models could predict the reactivity of these different nucleophilic sites. DFT calculations could assess the feasibility of various reactions, such as etherification of the phenolic hydroxyl group or acylation of the amino groups with different substituents. By calculating the activation energies for these hypothetical reactions, chemists can prioritize synthetic routes that are most likely to be successful in the lab, saving time and resources. This approach allows for the rational design of novel Trimethoprim analogs with potentially enhanced or different biological activities. nih.gov

Future Research Directions and Emerging Methodologies

Development of Chemo-Enzymatic or Biocatalytic Routes to 4-Demethyl N,N',O-Tri-Boc Trimethoprim (B1683648)

The integration of enzymatic processes with traditional chemical synthesis, known as chemo-enzymatic synthesis, offers a powerful strategy for the construction of complex molecules with high selectivity and under mild conditions. zontal.io For a molecule like 4-Demethyl N,N',O-Tri-Boc Trimethoprim, biocatalysis could be particularly advantageous for key transformations.

Future research is likely to focus on the discovery and engineering of enzymes capable of regioselective demethylation of the trimethoxybenzyl group of trimethoprim or a suitable precursor. Recent studies have highlighted the potential of oxygen-independent demethylases, such as cobalamin-dependent veratrol-O-demethylases, for the regioselective monodemethylation of substituted aryl methyl ethers. acs.org The application of such enzymes could provide a direct and environmentally benign route to the 4-demethylated core, avoiding the use of harsh chemical reagents. acs.orgnih.gov

Following demethylation, the subsequent protection of the phenolic hydroxyl and the two amino groups with tert-butyloxycarbonyl (Boc) groups could also be explored using enzymatic methods. While chemical methods for Boc protection are well-established, enzymatic approaches could offer improved chemoselectivity, particularly in the presence of multiple reactive sites. organic-chemistry.orgresearchgate.net The development of a one-pot, multi-enzyme cascade for the demethylation and subsequent protection would represent a significant advancement in the synthesis of 4-Demethyl N,N',O-Tri-Boc Trimethoprim. mdpi.com

Table 1: Potential Biocatalytic Steps in the Synthesis of 4-Demethyl N,N',O-Tri-Boc Trimethoprim

Synthetic Step Potential Biocatalyst Class Anticipated Advantages Key Research Challenge
Regioselective 4-O-demethylation O-demethylases (e.g., veratrol-O-demethylase) High regioselectivity, mild reaction conditions, reduced waste. Enzyme discovery and engineering for specific substrate tolerance.

Integration with Flow Chemistry for Continuous Synthesis and Transformation

Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology in pharmaceutical manufacturing, offering enhanced safety, reproducibility, and scalability compared to traditional batch processes. semanticscholar.orgrsc.orgflinders.edu.au The multi-step synthesis of 4-Demethyl N,N',O-Tri-Boc Trimethoprim is a prime candidate for adaptation to a continuous-flow setup. rsc.orgumontreal.caacs.org

A future continuous-flow process could involve a series of interconnected reactors, each optimized for a specific transformation. For instance, the initial demethylation step could be performed in a heated reactor coil, followed by in-line purification to remove byproducts. The subsequent Boc-protection steps could be carried out in subsequent reactor modules with the addition of the protecting group reagent via a separate inlet. nih.govmdpi.com The use of immobilized reagents and catalysts within packed-bed reactors could further streamline the process by simplifying purification and enabling catalyst recycling. umontreal.ca

The integration of real-time monitoring techniques, such as in-line spectroscopy, would allow for precise process control and optimization, ensuring high yields and purity of the final product. flinders.edu.au The development of a fully automated, end-to-end continuous synthesis of 4-Demethyl N,N',O-Tri-Boc Trimethoprim would represent a significant leap in the efficient production of this key intermediate. nih.gov

Table 2: Conceptual Continuous-Flow Synthesis of 4-Demethyl N,N',O-Tri-Boc Trimethoprim

Flow Module Reaction/Process Key Parameters Enabling Technology
1 Demethylation Temperature, residence time, reagent stoichiometry High-temperature reactor, in-line mixing
2 In-line Purification Solvent extraction, scavenger resin Liquid-liquid separator, packed-bed reactor
3 N,N',O-Tri-Boc Protection Reagent concentration, residence time Multi-inlet reactor, static mixers

Exploration of Photo- and Electrocatalytic Methodologies for Derivatization

Photo- and electrocatalysis are rapidly gaining prominence as powerful tools for late-stage functionalization of complex molecules, allowing for the introduction of new chemical moieties with high selectivity and under mild conditions. spirochem.comnih.govrsc.org These methodologies could be instrumental in the future derivatization of 4-Demethyl N,N',O-Tri-Boc Trimethoprim to create novel analogs.

Photoredox catalysis, which utilizes visible light to initiate chemical reactions, could be employed for C-H functionalization of the trimethoxybenzyl ring or the pyrimidine (B1678525) core. charnwooddiscovery.comscispace.com This would enable the introduction of a wide range of substituents, such as alkyl, aryl, or fluoroalkyl groups, without the need for pre-functionalized starting materials. charnwooddiscovery.com

Electrochemical synthesis offers an alternative approach for selective transformations. The electrochemical oxidation or reduction of 4-Demethyl N,N',O-Tri-Boc Trimethoprim could generate reactive intermediates that can be trapped with various nucleophiles or electrophiles. This could facilitate, for example, the regioselective coupling of different arenes to the phenol (B47542) moiety. researchgate.net The development of selective photo- and electrocatalytic methods for the derivatization of this protected trimethoprim intermediate would significantly expand the accessible chemical space for drug discovery programs. spirochem.com

Investigation of Supramolecular Interactions for Controlled Synthesis or Assembly

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers intriguing possibilities for controlling chemical reactions and directing the assembly of complex structures. numberanalytics.com While still a nascent area for the synthesis of molecules like 4-Demethyl N,N',O-Tri-Boc Trimethoprim, future research may explore the use of supramolecular templates to achieve regioselective transformations.

For instance, a host molecule could be designed to selectively bind to a specific region of the trimethoprim core, leaving other reactive sites exposed for chemical modification. nih.govrsc.org This "template-assisted" synthesis could enable regioselective protection or derivatization that is difficult to achieve with conventional methods. nih.gov Furthermore, the principles of supramolecular assembly could be harnessed to create ordered structures or co-crystals of 4-Demethyl N,N',O-Tri-Boc Trimethoprim with other molecules, which could have implications for its formulation and delivery. synergbiopharma.comumn.edu

Application of Machine Learning and AI in Predicting Reactivity and Optimizing Synthetic Strategies

Q & A

Basic Research Questions

Q. How can researchers characterize the solid-state properties of 4-Demethyl N,N',O-Tri-Boc Trimethoprim?

  • Methodology : Use X-ray diffraction (XRD) to identify crystalline phases and lattice interactions, differential scanning calorimetry (DSC) to analyze thermal stability and melting behavior, and polarized light microscopy to observe crystal morphology. XRD patterns can distinguish between cocrystals, salts, or amorphous forms by comparing peak positions and intensities to reference standards. DSC thermograms reveal phase transitions (e.g., melting points, decomposition) and confirm the formation of new crystalline phases .

Q. What analytical techniques are recommended for quantifying 4-Demethyl N,N',O-Tri-Boc Trimethoprim in biological matrices?

  • Methodology : Employ liquid chromatography-mass spectrometry (LC-MS) with a calibration curve (e.g., 20 gradient concentrations) for precise quantification. Validate using internal standards and cross-check with UV/Vis spectroscopy (λmax ~255 nm). For structural confirmation, use MS2 fragmentation patterns to identify trimethoprim-derived substructures, as demonstrated in metabolomic studies using MassQL queries .

Advanced Research Questions

Q. How can enzymatic resistance mechanisms to 4-Demethyl N,N',O-Tri-Boc Trimethoprim be systematically investigated?

  • Methodology : Conduct biochemical assays to measure dihydrofolate reductase (DHFR) enzyme kinetics (e.g., IC50 values) in resistant bacterial strains. Use gene expression profiling to identify upregulated resistance genes (e.g., dfrB7) and phenotype-genotype correlation analysis to link resistance to specific mutations. X-ray crystallography of mutant DHFR enzymes can reveal structural changes that reduce drug binding .

Q. What experimental designs are optimal for studying pH-dependent efficacy of 4-Demethyl N,N',O-Tri-Boc Trimethoprim?

  • Methodology : Use FT-IR spectroscopy coupled with multivariate analysis (e.g., PCA, PC-DFA) to assess bacterial metabolic responses under varying pH conditions (e.g., pH 5–9). Monitor MIC values across pH gradients and correlate with spectral data to identify pH-sensitive metabolic pathways. Exclude non-informative conditions (e.g., pH 9, where bacterial growth is negligible) .

Q. How can synergistic interactions between 4-Demethyl N,N',O-Tri-Boc Trimethoprim and other antifolates be identified and validated?

  • Methodology : Perform high-throughput chemical-genomic screens in model organisms (e.g., E. coli K12) to identify synthetic lethal interactions. Validate hits using isobologram analysis to quantify synergy scores. Mechanistic studies should include metabolomic profiling to track secondary metabolite accumulation (e.g., dihydropteroate derivatives) and network modeling to map pathway crosstalk .

Q. What challenges arise when designing in vivo studies of 4-Demethyl N,N',O-Tri-Boc Trimethoprim using marine models (e.g., sea urchin embryos)?

  • Methodology : Optimize concentration ranges (e.g., 0–450 µM) to avoid embryo mortality while capturing dose-response curves for endpoints like aboral radialization. Use sigmoidal curve fitting to model inhomogeneous variance in response data. Replicate experiments across laboratories to assess reproducibility, noting environmental variables (e.g., salinity, temperature) that may alter drug bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.